Cas no 35718-08-2 (propargyl chloroformate)

Propargyl chloroformate is a versatile reagent for the synthesis of α,β-unsaturated esters and amides. It offers high yields and selectivity in various organic transformations. Its unique structure facilitates efficient reactions, making it an essential tool in the synthesis of complex organic molecules.
propargyl chloroformate structure
propargyl chloroformate structure
Product name:propargyl chloroformate
CAS No:35718-08-2
MF:C4H3O2Cl
Molecular Weight:118.51842
MDL:MFCD00270127
CID:89164
PubChem ID:3356829

propargyl chloroformate 化学的及び物理的性質

名前と識別子

    • propargyl chloroformate
    • prop-2-ynyl carbonochloridate
    • 2-propynyl chloroformate
    • chlorocarbonic acid prop-2-ynyl ester
    • prop-2-yn-1-yl carbonochloridate
    • prop-2-ynyl chloroformate
    • propargyloxycarbonyl chloride
    • 炔丙基氯甲酸酯
    • chloro(prop-2-yn-1-yloxy)methanone
    • Propargyl chloroformate, technical, >=90% (GC)
    • F87930
    • Propargyl chloroformate, 96%
    • DTXSID20391745
    • AMY3955
    • RAMTXCRMKBFPRG-UHFFFAOYSA-N
    • VS-08788
    • EN300-220154
    • carbonochloridic acid prop-2-ynyl ester
    • FT-0650680
    • SCHEMBL585989
    • AKOS015915396
    • A822954
    • Carbonochloridic acid, 2-propynyl ester
    • 35718-08-2
    • BBL028473
    • STL373497
    • DB-309208
    • Carbonochloridic Acid, 2-Propynyl ester; (Prop-2-ynyloxy)carbonyl Chloride;2-Propynyl Chloroformate; Prop-2-ynyl Carbonochloridate; Propargyloxycarbonyl Chloride
    • MDL: MFCD00270127
    • インチ: InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2
    • InChIKey: RAMTXCRMKBFPRG-UHFFFAOYSA-N
    • SMILES: ClC(OCC#C)=O

計算された属性

  • 精确分子量: 117.98200
  • 同位素质量: 117.982
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 26.3A^2
  • 互变异构体数量: 何もない

じっけんとくせい

  • 密度みつど: 1.271±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 118-122 ºC
  • フラッシュポイント: 32.3±16.0 ºC,
  • Refractive Index: n20/D 1.435(lit.)
  • Solubility: 微溶性(26 g/l)(25ºC)、
  • PSA: 26.30000
  • LogP: 0.99500
  • じょうきあつ: 0.65 psi ( 20 °C)

propargyl chloroformate Security Information

propargyl chloroformate 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

propargyl chloroformate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P763050-10ml
Propargyl Chloroformate
35718-08-2
10ml
$ 276.00 2023-09-06
Enamine
EN300-220154-0.25g
chloro(prop-2-yn-1-yloxy)methanone
35718-08-2 95%
0.25g
$149.0 2023-09-16
Enamine
EN300-220154-0.1g
chloro(prop-2-yn-1-yloxy)methanone
35718-08-2 95%
0.1g
$105.0 2023-09-16
TRC
P763050-5ml
Propargyl Chloroformate
35718-08-2
5ml
$ 181.00 2023-09-06
Enamine
EN300-220154-10.0g
chloro(prop-2-yn-1-yloxy)methanone
35718-08-2 95%
10.0g
$1654.0 2023-02-22
Aaron
AR00CJF1-100mg
propargyl chloroformate
35718-08-2 98%
100mg
$20.00 2025-02-12
Enamine
EN300-220154-1.0g
chloro(prop-2-yn-1-yloxy)methanone
35718-08-2 95%
1g
$0.0 2023-06-07
Enamine
EN300-220154-2.5g
chloro(prop-2-yn-1-yloxy)methanone
35718-08-2 95%
2.5g
$754.0 2023-09-16
TRC
P763050-1ml
Propargyl Chloroformate
35718-08-2
1ml
$ 111.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P89370-5g
propargyl chloroformate
35718-08-2
5g
¥2698.0 2021-09-08

propargyl chloroformate 関連文献

propargyl chloroformateに関する追加情報

Professional Introduction to Propargyl Chloroformate (CAS No. 35718-08-2)

Propargyl chloroformate, with the chemical formula C₄H₃ClO₃ and CAS number 35718-08-2, is a versatile and highly reactive compound widely utilized in synthetic organic chemistry and pharmaceutical research. This compound belongs to the class of chloroformates, which are known for their ability to participate in various nucleophilic substitution reactions, making them invaluable tools in the synthesis of complex molecules.

The reactivity of propargyl chloroformate stems from its unique structural features, particularly the presence of a propargyl group (C≡C-CH₂-) and a chloroformate functional group (-O-COCl). The propargyl group introduces a terminal alkyne moiety, which can engage in various reactions such as Sonogashira coupling, while the chloroformate group is highly susceptible to nucleophilic attack, facilitating the formation of esters, amides, and other derivatives.

In recent years, propargyl chloroformate has garnered significant attention in the field of medicinal chemistry due to its utility in the synthesis of bioactive molecules. One notable application is in the preparation of propargyl-linked peptides and peptidomimetics, which have shown promise as inhibitors of various enzymatic targets. The ability to introduce propargyl groups into peptide backbones allows for further functionalization via click chemistry techniques, such as azide-alkyne cycloadditions, enabling the creation of conjugates with enhanced pharmacological properties.

Moreover, propargyl chloroformate has been employed in the development of novel therapeutic agents targeting neurological disorders. Research has demonstrated its role in synthesizing propargyl-modified neurokinin-1 (NK₁) receptor antagonists, which are being explored for their potential in treating conditions such as chemotherapy-induced nausea and vomiting. The efficacy of these compounds often relies on their ability to cross the blood-brain barrier, a property that can be enhanced through strategic molecular design facilitated by reagents like propargyl chloroformate.

The compound's reactivity also makes it a valuable intermediate in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. For instance, propargyl chloroformate has been used to construct pyrazole and triazole derivatives, which exhibit a broad spectrum of biological activities. These heterocycles are particularly interesting due to their role as scaffolds in drug discovery, offering opportunities for structure-activity relationship studies and optimization.

In addition to its applications in medicinal chemistry, propargyl chloroformate finds utility in materials science and agrochemical research. Its ability to participate in cross-coupling reactions makes it a useful building block for synthesizing polymers and specialty chemicals. For example, researchers have utilized propargyl chloroformate to create conductive polymers by incorporating propargyl-functionalized monomers into polymer backbones. These materials have potential applications in electronic devices and sensors.

The synthesis of propargyl chloroformate typically involves the reaction of propargyl alcohol with phosgene or its equivalents under controlled conditions. However, due to safety concerns associated with phosgene, alternative synthetic routes using milder reagents have been explored. Recent advancements have focused on catalytic methods that enhance yield and selectivity while minimizing hazardous byproducts.

The handling and storage of propargyl chloroformate require strict adherence to safety protocols due to its reactivity. It should be stored in an inert atmosphere at low temperatures to prevent decomposition. Proper ventilation and personal protective equipment are essential when working with this compound to avoid exposure risks.

In conclusion, propargyl chloroformate (CAS No. 35718-08-2) is a multifaceted compound with significant applications across various scientific disciplines. Its role in synthesizing bioactive molecules, particularly in medicinal chemistry and materials science, underscores its importance as a research tool. As synthetic methodologies continue to evolve, the utility of propargyl chloroformate is expected to expand further, driving innovation in drug discovery and material development.

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